1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-methyl-1-phenyltriazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-11(9(2)15)12-13-14(8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULHKBULHXTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with acetophenone under basic conditions. The reaction is carried out in ethanol, and sodium hydroxide is used as the base . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the condensation of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with acetophenone under basic conditions. The reaction is performed in ethanol using sodium hydroxide as a catalyst, which helps achieve high purity and yield of the product.
The molecular formula of the compound is C12H12N4O, featuring a triazole ring substituted with a phenyl group and a methyl group. This unique structure contributes to its distinct chemical behavior and reactivity.
Antimicrobial Properties
Research indicates that compounds within the triazole class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes . The mechanism often involves interference with enzyme activity or cell wall synthesis.
Anticancer Activity
Triazole derivatives are also being explored for their anticancer properties. The structural features of this compound allow it to interact with specific proteins involved in cancer progression. Quantitative structure–activity relationship analyses suggest that modifications to the triazole ring can enhance its efficacy against cancer cells .
Material Science Applications
In material science, this compound has potential applications due to its unique electronic properties. Triazoles are known for their stability and ability to form coordination complexes with metals, making them suitable for applications in catalysis and as ligands in coordination chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
a. 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (Compound 10)
- Structure: The phenyl ring is substituted with a 4-methyl group, and the acetyl group is replaced with a phenoxyacetyl moiety.
- Activity : Exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to ampicillin and vancomycin, highlighting the importance of electron-donating substituents .
- Reactivity: The phenoxy group facilitates nucleophilic aromatic substitutions, unlike the parent compound’s acetyl group, which favors condensations.
b. 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
- Structure: Incorporates a nitro group (electron-withdrawing) at the phenyl ring’s para position and an oxime (-NOH) at the acetyl group.
- Synthesis : Formed in 86% yield via reaction with hydroxylamine hydrochloride, demonstrating the acetyl group’s susceptibility to nucleophilic attack .
- Applications : Oxime derivatives are explored for anticancer and antiviral activities, though specific data for this compound are pending .
c. 1-[1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one
- Structure : Features dichloro substituents on the phenyl ring.
- Safety Profile : Classified under GHS hazard categories for acute toxicity (Oral Category 4) and skin irritation (Category 2), emphasizing the impact of halogens on toxicity .
Table 2: Key Reactions and Products
Biological Activity
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a triazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique triazole ring structure, has been evaluated for various pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on recent research findings.
- Chemical Formula : C₁₁H₁₁N₃O
- Molecular Weight : 201.22 g/mol
- CAS Number : 51118-32-2
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized triazole compounds, it was found that many displayed potent inhibition rates against both bacterial and fungal strains. Notably:
- Compounds similar to this compound showed higher antibacterial activity compared to standard drugs like metronidazole .
The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Metronidazole | E. coli | 15 | 32 |
| Triazole Derivative A | S. aureus | 18 | 16 |
| 1-(5-methyl... | C. albicans | 20 | 8 |
Antifungal Activity
The antifungal activity of triazoles is well-documented, with studies indicating that these compounds can inhibit the growth of various fungi. In vitro tests showed that:
- The compound exhibited significant antifungal activity against Candida species, with an effective concentration leading to a notable reduction in fungal growth .
Anticancer Activity
Emerging research has begun to explore the anticancer potential of triazole derivatives. The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
A recent investigation into the synthesis and biological evaluation of novel hybrid compounds incorporating triazole moieties reported promising results:
- Study on Antitubercular Activity : A series of compounds including triazole derivatives were screened against Mycobacterium tuberculosis. Some exhibited MIC values as low as 21.25 μM, indicating significant potential for tuberculosis treatment .
- Cytotoxicity Testing : Compounds related to 1-(5-methyl... demonstrated low cytotoxicity in Vero cell lines with IC₅₀ values exceeding 375 μM, suggesting a favorable therapeutic index for further development .
Q & A
Basic: What are the common synthetic routes for 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Microwave-assisted methods using Cu(I) catalysts under reflux conditions in ethanol or THF are reported to enhance reaction efficiency and yield (86–90%) . Key variables include:
- Catalyst loading : Excess Cu(I) may lead to side reactions.
- Temperature : Microwave irradiation (80–100°C) reduces reaction time compared to conventional heating .
- Solvent polarity : Ethanol favors solubility of aromatic azides and alkynes.
For derivatives like oximes, hydroxylamine hydrochloride in dry ethanol under reflux is employed .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regioselectivity of the triazole ring and acetyl group positioning. For example, the acetyl proton appears as a singlet near δ 2.5 ppm .
- X-ray crystallography : SHELXL refinement (via programs like WinGX) resolves molecular geometry, including dihedral angles between the triazole, phenyl, and acetyl groups. Non-centrosymmetric space groups (e.g., P212121) are common due to steric hindrance .
- IR spectroscopy : C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) validate functional groups .
Intermediate: How can researchers resolve contradictions in spectral or crystallographic data?
Methodological Answer:
Contradictions often arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. DCM) may yield varying dihedral angles (e.g., 43.9° vs. 62.3° between triazole and aryl rings) .
- Dynamic vs. static disorder : Use Hirshfeld surface analysis to distinguish between crystallographic artifacts and true conformational flexibility .
- Overlapping NMR signals : Apply 2D techniques (HSQC, HMBC) to resolve ambiguities in aromatic proton assignments .
Advanced: How do steric and electronic effects influence the molecular conformation of this compound?
Methodological Answer:
- Steric effects : The 5-methyl group on the triazole ring induces torsional strain, leading to significant twisting (e.g., 62.3° dihedral angle between pentafluorophenyl and triazole rings) .
- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring reduce conjugation with the acetyl group, increasing C=O bond length (~1.22 Å) compared to electron-donating groups .
- Packing interactions : C–H···O and π-π stacking (3.5–3.8 Å) stabilize crystal lattices, affecting melting points and solubility .
Advanced: What challenges arise in refining the crystal structure using SHELXL?
Methodological Answer:
- Disorder modeling : Flexible substituents (e.g., methyl groups) require multi-position occupancy refinement, guided by displacement parameter analysis .
- High-resolution data : Twinned crystals or low-resolution data (d > 0.8 Å) necessitate SHELXD for phase determination and TWIN/BASF commands for scaling .
- Validation : Use R1/wR2 convergence (<5% discrepancy) and CHECKCIF/PLATON to flag outliers in bond angles/thermal motion .
Advanced: How can derivatization strategies expand the compound’s utility in medicinal chemistry?
Methodological Answer:
- Oxime formation : React with hydroxylamine hydrochloride to introduce NH2 groups for metal coordination or bioisosteric replacement .
- Heterocyclic fusion : Hydrazonoyl halides react with the acetyl group to form thiadiazoles or thiazoles, enhancing biological activity (e.g., antimicrobial screening) .
- Click chemistry : Secondary functionalization via CuAAC introduces fluorophores or targeting moieties for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
